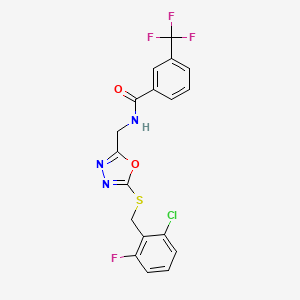

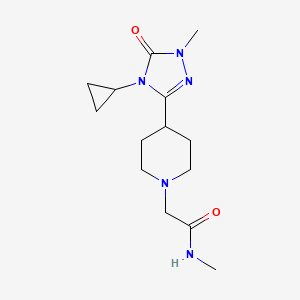

![molecular formula C20H19ClN2O3 B2786051 5-Chloro-2-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide CAS No. 898455-56-6](/img/structure/B2786051.png)

5-Chloro-2-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an organic compound . It has been reported as an intermediate in the synthesis of glyburide . The compound belongs to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .

Molecular Structure Analysis

The molecular formula of this compound is C17H12ClNO4 . Its average mass is 329.734 Da and its monoisotopic mass is 329.045471 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 439.0±45.0 °C . Its predicted density is 1.192±0.06 g/cm3 . It is slightly soluble in DMSO and methanol . The compound is solid in form and its pKa is predicted to be 14.14±0.46 .科学的研究の応用

Anti-Cancer Properties

This compound has garnered interest due to its potential as an anti-cancer agent. Researchers have synthesized a series of derivatives based on this structure and evaluated their anti-proliferative activity against various cancer cell lines . Among these derivatives, compound 4j demonstrated remarkable potency, with a GI50 value of 1.9 μM in MIA PaCa-2 pancreatic carcinoma cells. Mechanistic studies revealed that 4j arrested the G2/M cell cycle and induced apoptosis. Further exploration of its efficacy against other cancer types is warranted.

Sulphonamide Framework Extension

Sulphonamides, including this compound, have a diverse range of biological activities. Historically, sulphonamides have been developed as anti-bacterial, diuretic, anti-diabetic, and anti-HIV agents. Since the discovery of E7010, several classes of sulphonamide derivatives have emerged as potential anti-cancer drug candidates. These compounds exhibit different cellular mechanisms, such as microtubule assembly inhibition, transcription factor NF-Y and matrix metalloproteinase (MMP) inhibition, and carbonic anhydrase inhibition . Researchers continue to explore therapeutic potentials by diversifying the sulphonamide framework.

N-(4-Sulphamoylphenyl)benzamide Derivatives

Compounds containing the N-(4-sulphamoylphenyl)benzamide moiety have shown pharmacological activities beyond anti-cancer effects. These include anti-bacterial properties, inhibition of glucose-stimulated insulin release, sirtuin-2 deacetylase inhibition, and anti-HIV activity. Additionally, some derivatives target metalloproteases, such as endothelin-converting enzyme and carbonic anhydrase .

Safety and Hazards

特性

IUPAC Name |

5-chloro-2-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3/c1-26-17-6-5-14(21)11-16(17)20(25)22-15-9-12-3-2-8-23-18(24)7-4-13(10-15)19(12)23/h5-6,9-11H,2-4,7-8H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLVYXOZNKNVEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

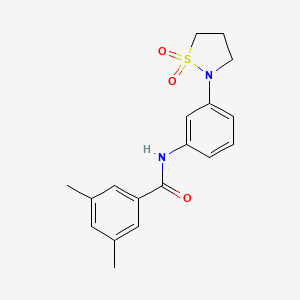

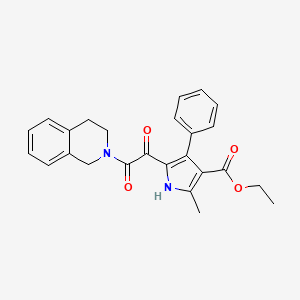

![2-[2-(4-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B2785971.png)

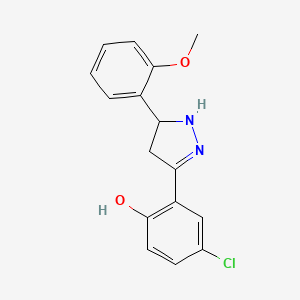

![Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride](/img/structure/B2785975.png)

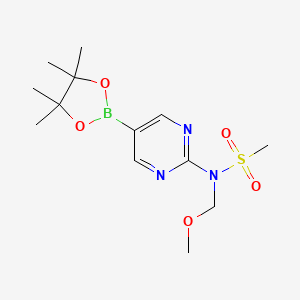

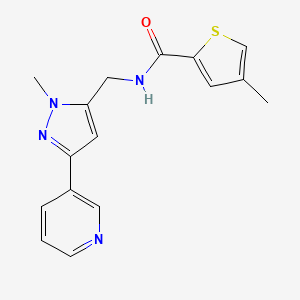

![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2785976.png)

![6-ethyl-5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2785977.png)

methanone](/img/structure/B2785982.png)

![N-benzyl-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/structure/B2785984.png)

![3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2785987.png)